2-Methylfuro[2,3-b]pyridin-3(2H)-one
CAS No.: 109274-84-2
Cat. No.: VC20740351
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
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![2-Methylfuro[2,3-b]pyridin-3(2H)-one - 109274-84-2](/images/no_structure.jpg)
CAS No. | 109274-84-2 |
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Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 2-methylfuro[2,3-b]pyridin-3-one |
Standard InChI | InChI=1S/C8H7NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5H,1H3 |
Standard InChI Key | JOWDJQPKMGBDOR-UHFFFAOYSA-N |
SMILES | CC1C(=O)C2=C(O1)N=CC=C2 |
Canonical SMILES | CC1C(=O)C2=C(O1)N=CC=C2 |
Chemical Properties of 2-Methylfuro[2,3-b]pyridin-3(2H)-one
Molecular Structure and Physical Properties
While specific data for 2-Methylfuro[2,3-b]pyridin-3(2H)-one is limited in the provided search results, we can extrapolate some properties based on the closely related isomer 2-Methylfuro[3,2-b]pyridin-3(2H)-one:
Property | Value |
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Molecular Formula | C₈H₇NO₂ |
Molecular Weight | 149.15 g/mol |
CAS Number | Not specified for [2,3-b] isomer |
Structure | Bicyclic heterocyclic compound with fused furan and pyridine rings |
Functional Groups | Methyl group at position 2, ketone at position 3 |
The presence of the ketone group at the 3-position likely enhances the polarity of the molecule compared to non-oxidized furopyridines, such as 2-methylfuro[3,2-b]pyridine which has a molecular weight of 133.15 g/mol and lacks the oxygen functionality .
Reactivity and Chemical Behavior
The reactivity of 2-Methylfuro[2,3-b]pyridin-3(2H)-one would be influenced by both the heterocyclic ring system and the functional groups present. Based on general furopyridine chemistry:
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The ketone functionality at position 3 would serve as a potential site for nucleophilic attack.
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The methyl group at position 2 could undergo functionalization reactions typical of benzylic positions.
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The nitrogen atom in the pyridine ring would exhibit basic properties, though likely attenuated due to the electronic influence of the fused ring system.
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The compound would likely display amphiphilic properties due to the combination of hydrophobic (methyl group) and hydrophilic (ketone) functionalities .
Synthesis Methods for Furopyridines
Modern Synthetic Developments
Recent advancements in furopyridine synthesis include one-pot methods under mild conditions. For instance, research has demonstrated the synthesis of substituted furopyridines through I₂-mediated oxidative reactions of enamines via tandem cyclization under metal-free conditions . This approach offers advantages in terms of efficiency and environmental considerations.
The literature also mentions the preparation of various furopyridine derivatives through reactions involving different amines with appropriate starting materials, typically carried out in solvents like DMF at elevated temperatures (60-70°C) .
Applications and Research Findings
Structure-Activity Relationships
The biological activity of furopyridine derivatives appears to be influenced by:
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The specific fusion pattern of the heterocyclic rings
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The nature and position of substituents
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The presence of additional functional groups that may participate in binding interactions
Research on related compounds suggests that modifications to the core furopyridine structure can significantly impact biological activity, making this an important consideration for medicinal chemistry applications .
Analytical Characterization
Spectroscopic Identification
For the characterization of furopyridine derivatives, the literature indicates the following analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Mass Spectrometry:
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Melting Point Determination:
The analytical data for the structurally related compound 2,5-bis(4-fluorophenyl)-7-methylfuro[3,2-b]pyridine includes detailed NMR data: ¹H NMR (400 MHz, CDCl₃): δ = 7.99-7.95 (m, 2H), 7.91-7.88 (m, 2H), 7.40 (s, 1H), 7.20-7.13 (m, 5H), 2.63 (s, 3H) . Similar spectroscopic patterns would be expected for 2-Methylfuro[2,3-b]pyridin-3(2H)-one, with appropriate modifications reflecting its unique structure.
Comparison with Related Compounds
Structural Analogs and Isomers
Several structurally related furopyridine compounds have been reported in the literature:
The structural differences between these compounds, particularly the position of ring fusion and the presence of the ketone group, would be expected to influence their physical properties and biological activities significantly.
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